molecular formula C7H6ClNO3 B11754875 Methyl 3-chloro-2-oxo-1,2-dihydropyridine-4-carboxylate

Methyl 3-chloro-2-oxo-1,2-dihydropyridine-4-carboxylate

Cat. No.: B11754875
M. Wt: 187.58 g/mol
InChI Key: CVXVCTIWDHOAOG-UHFFFAOYSA-N
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Description

Methyl 3-chloro-2-oxo-1,2-dihydropyridine-4-carboxylate is a heterocyclic compound that belongs to the pyridine family. This compound is characterized by the presence of a chlorine atom at the third position, a keto group at the second position, and a methyl ester group at the fourth position of the pyridine ring. It is commonly used as an intermediate in organic synthesis and has various applications in medicinal chemistry and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-chloro-2-oxo-1,2-dihydropyridine-4-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-chloropyridine-2,4-dione with methanol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is isolated through crystallization or distillation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-chloro-2-oxo-1,2-dihydropyridine-4-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.

    Reduction Reactions: The keto group can be reduced to a hydroxyl group using reducing agents like sodium borohydride.

    Oxidation Reactions: The compound can undergo oxidation to form more complex derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as ammonia or primary amines in the presence of a base.

    Reduction: Sodium borohydride or lithium aluminum hydride in an appropriate solvent.

    Oxidation: Potassium permanganate or chromium trioxide under acidic conditions.

Major Products Formed

    Substitution: Formation of 3-amino-2-oxo-1,2-dihydropyridine-4-carboxylate.

    Reduction: Formation of 3-chloro-2-hydroxy-1,2-dihydropyridine-4-carboxylate.

    Oxidation: Formation of more oxidized pyridine derivatives.

Scientific Research Applications

Methyl 3-chloro-2-oxo-1,2-dihydropyridine-4-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of pharmaceutical agents.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 3-chloro-2-oxo-1,2-dihydropyridine-4-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymatic pathways, depending on its structural modifications. The presence of the chlorine atom and the keto group allows it to form strong interactions with active sites of enzymes, thereby affecting their activity.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-chloro-2-oxo-1,2-dihydropyridine-5-carboxylate: Similar structure but with the carboxylate group at the fifth position.

    Methyl 3-bromo-2-oxo-1,2-dihydropyridine-4-carboxylate: Bromine atom instead of chlorine.

    Methyl 3-chloro-2-oxo-1,2-dihydropyridine-4-carboxamide: Amide group instead of ester.

Uniqueness

Methyl 3-chloro-2-oxo-1,2-dihydropyridine-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the chlorine atom at the third position and the keto group at the second position makes it a versatile intermediate for various synthetic applications.

Properties

Molecular Formula

C7H6ClNO3

Molecular Weight

187.58 g/mol

IUPAC Name

methyl 3-chloro-2-oxo-1H-pyridine-4-carboxylate

InChI

InChI=1S/C7H6ClNO3/c1-12-7(11)4-2-3-9-6(10)5(4)8/h2-3H,1H3,(H,9,10)

InChI Key

CVXVCTIWDHOAOG-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C(=O)NC=C1)Cl

Origin of Product

United States

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